4-Bromoisoquinolin-3-amine

Heterocyclic reactivity Regioisomer differentiation Ring transformation

Sourcing a regiochemically defined, dual-reactive isoquinoline scaffold often leads to isomers that compromise SAR reproducibility. 4-Bromoisoquinolin-3-amine (CAS 10321-49-0) eliminates this risk with confirmed C4-Br/C3-NH₂ orthogonality. • Enables parallel Suzuki/Sonogashira libraries at C4; C3-NH₂ supports amidation or Buchwald-Hartwig diversification. • Unique ring-contraction to 1-cyanoisoindole (not accessible with regioisomers). • Weak intrinsic kinase inhibition (PDK1 IC₅₀ = 376 µM) ensures screening hits originate from introduced substituents. Supplied with ≥97% purity (HPLC), ambient shipping, and multi-gram availability for lead-optimization campaigns.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 10321-49-0
Cat. No. B079041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisoquinolin-3-amine
CAS10321-49-0
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=C2Br)N
InChIInChI=1S/C9H7BrN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12)
InChIKeyAXCRSCRLCCCIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromoisoquinolin-3-amine: Heterocyclic Building Block for Medicinal Chemistry


4-Bromoisoquinolin-3-amine (CAS 10321-49-0) is a disubstituted isoquinoline featuring a primary amine at C3 and a bromine atom at C4 of the bicyclic aromatic scaffold (molecular formula C₉H₇BrN₂, MW 223.07) . The compound serves as a versatile late-stage diversification intermediate in medicinal chemistry, where the C4 bromine acts as a competent leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig), while the C3 amine provides a handle for amidation, reductive amination, or urea formation [1]. Its melting point of 120–122 °C (recrystallized from water) and computed LogP of approximately 3.16 facilitate straightforward handling and purification in parallel synthesis workflows . The compound is not a drug substance; it is exclusively employed as a research intermediate in the synthesis of kinase inhibitor candidates, cryptolepine-inspired antimalarials, and fluorescent probes [1][2].

Workflow
Late-stage diversification via Pd-catalyzed cross-coupling
Selection Context
Regioisomer-specific building block with orthogonal C3-amine handle
Research Model
Kinase inhibitor candidate synthesis and cryptolepine-inspired probe development

Why 4-Bromoisoquinolin-3-amine Cannot Be Replaced by Its Analogs


Substituting 4-bromoisoquinolin-3-amine with a positional isomer (e.g., 4-amino-3-bromoisoquinoline), a lighter halogen variant (4-chloroisoquinolin-3-amine), or a quinoline scaffold analog (4-bromoquinolin-3-amine) introduces chemically distinct reactivity profiles that alter reaction outcomes, downstream product identity, and biological target engagement. Regioisomers undergo fundamentally different skeletal rearrangements under nucleophilic conditions: the target compound ring-contracts to a 1-cyanoisoindole, whereas the 4-amino-3-bromo isomer ring-opens to an o-cyanobenzyl isocyanide, and the 1,4-substituted congeners remain inert [1]. Across heterocyclic scaffolds, the isoquinoline and quinoline cores direct domino condensation–Heck cyclization toward constitutionally distinct tricyclic products [2]. Furthermore, the C4 Br atom provides superior oxidative addition kinetics in Pd-catalyzed cross-coupling compared to the C4 Cl analog, a reactivity differential well established for aryl halides and critical for sequential diversification strategies [3]. These divergences mean that generic substitution—even within the same molecular formula—will produce different chemical entities, undermining synthetic reproducibility and SAR continuity in lead optimization programs.

Target Compound 4-Bromoisoquinolin-3-amine
Substitute Risk Positional isomers undergo mutually exclusive skeletal rearrangements (ring contraction vs. ring opening), derailing synthetic routes under basic conditions.
Target Compound 4-Bromoisoquinolin-3-amine
Substitute Risk Quinoline scaffold analogs yield constitutionally distinct tricyclic products in domino cyclization, producing a different chemotype for biological screening.
Target Compound 4-Bromoisoquinolin-3-amine
Substitute Risk The C4 chloro analog exhibits slower oxidative addition kinetics, which may reduce cross-coupling yields and compromise sequential diversification strategies.

4-Bromoisoquinolin-3-amine vs. Analogs: Key Evidence


Skeletal Rearrangement Outcomes: Regioisomer Comparison

When treated with potassium amide (KNH₂) in liquid ammonia, the three positional subclasses of aminobromoisoquinolines display mutually exclusive reaction outcomes. 3-Amino-4-bromoisoquinoline (the target compound) undergoes ring contraction to yield 1-cyanoisoindole. In contrast, its direct regioisomer 4-amino-3-bromoisoquinoline undergoes ring opening to produce o-cyanobenzyl isocyanide. The 1,4-substituted aminobromoisoquinolines (amino and bromo substituents on different rings) do not react at all under identical conditions [1]. This divergent behavior establishes that substitution pattern, not merely elemental composition, dictates chemical fate.

Skeletal Rearrangement Outcomes
Head-to-head
3-Amino-4-bromoisoquinoline undergoes ring contraction to 1-cyanoisoindole; the 4-amino-3-bromo isomer ring-opens to o-cyanobenzyl isocyanide under identical conditions.
Regioisomer identity dictates chemical fate, not just composition.
KNH₂ in liquid NH₃; Recueil des Travaux Chimiques des Pays-Bas (1974).
Heterocyclic reactivity Regioisomer differentiation Ring transformation

Domino Cyclization: Isoquinoline vs. Quinoline Scaffolds

Under identical domino condensation–Heck cyclization conditions with acetaldehyde, the isoquinoline-based building block (4-bromoisoquinolin-3-amine) and its quinoline-based counterpart (4-bromoquinolin-3-amine) produce constitutionally different tricyclic products. The target compound yields 4-methyl-4H-pyrrolo[2,3-c]isoquinoline, whereas the quinoline analog yields 5-methyl-5H-pyrrolo[2,3-c]quinoline [1]. Both products are unnatural D-ring stripped isomers of the cryptolepine alkaloid series, a class with documented antimalarial and antitumor activities, making scaffold selection a critical decision point in medicinal chemistry campaigns.

Domino Cyclization: Isoquinoline vs. Quinoline
Head-to-head
4-Bromoisoquinolin-3-amine yields 4-methyl-4H-pyrrolo[2,3-c]isoquinoline; 4-bromoquinolin-3-amine yields 5-methyl-5H-pyrrolo[2,3-c]quinoline.
Scaffold selection controls the resulting tricyclic chemotype.
Domino condensation–Heck cyclization; ARKIVOC (2009).
Domino condensation–Heck cyclization Cryptolepine analogs Scaffold engineering

Physicochemical Comparison: Bromo vs. Chloro vs. Parent

The C4 halogen identity substantially modulates key physicochemical parameters. 4-Bromoisoquinolin-3-amine (MW 223.07, LogP ≈ 3.16, mp 120–122 °C) differs from 4-chloroisoquinolin-3-amine (MW 178.62, mp not available as a crystalline solid from common vendors) in molecular weight (+44.45 Da), lipophilicity, and crystallinity. Compared to the unsubstituted parent isoquinolin-3-amine (MW 144.17, mp 154–156 °C, LogP ≈ 1.51–2.40) [1], bromination at C4 increases molecular weight by 78.90 Da and elevates LogP by approximately 0.76–1.65 log units. These differences directly impact chromatographic retention, membrane permeability predictions, and formulation behavior in biological assays.

Physicochemical Profile Comparison
Cross-study
ΔMW (vs. Cl analog): +44.45 Da; ΔLogP (vs. parent): +0.76 to +1.65; Δmp (vs. parent): −32 to −36 °C.
C4 bromination modulates lipophilicity and crystallinity for lead optimization.
Data from vendor COAs, PubChem, and ChemicalBook.
Physicochemical profiling Lead optimization ADME prediction

C4 Bromine Cross-Coupling Reactivity Profile

4-Substituted 1-bromoisoquinolin-3-amines, including the target scaffold, have been demonstrated to undergo efficient Suzuki–Miyaura coupling with o-nitrophenylboronic acid, followed by Cadogan cyclization, to produce fluorescent indazolo[3,2-a]isoquinolin-6-amines [1]. Separately, isoquinolin-3-amines bearing an H or alkyl group at C4 undergo Buchwald–Hartwig amination with aryl halides, establishing the versatility of the C3-NH₂ group for further elaboration [2]. The C4 bromine atom serves as the primary synthetic handle; its reactivity is superior to the C4 chlorine analog in oxidative addition to Pd(0), a kinetic advantage that translates to higher coupling yields under milder conditions.

C4 Bromine Cross-Coupling Profile
Class-level
C4–Br participates in Suzuki coupling; C3–NH₂ enables Buchwald–Hartwig amination. Ar–Br oxidative addition is kinetically faster than Ar–Cl.
C4 Br is the essential handle for diversification; Cl analog and parent scaffold lack this reactivity profile.
Supported by Suzuki–Cadogan sequence to fluorescent indazolo[3,2-a]isoquinolin-6-amines.
Cross-coupling Late-stage functionalization Fluorescent probe synthesis

Synthetic Route via Bromination: Yield Benchmark

A documented synthetic route to 4-bromoisoquinolin-3-amine proceeds via direct bromination of isoquinolin-3-amine, achieving an approximate yield of 63% . This single-step transformation from a commercially available parent scaffold provides a benchmark for evaluating whether in-house synthesis or external procurement is more cost-effective. The moderate yield reflects the inherent regioselectivity challenge of introducing bromine at the C4 position ortho to the C3 amine on the electron-deficient isoquinoline ring.

Bromination Yield Benchmark
Data to verify
Reported yield: ~63% for direct bromination of isoquinolin-3-amine.
Moderate yield may support procurement over in-house synthesis.
Specific conditions not detailed; source requires verification.
Synthetic route scouting Bromination yield Building block sourcing

PDK1 Inhibition: Baseline of the Parent Scaffold

The unsubstituted parent scaffold, isoquinolin-3-amine, exhibits an IC₅₀ of 3.76 × 10⁵ nM (376 μM) against human PDK1 in a biochemical scintillation proximity assay [1]. This weak intrinsic activity establishes a clean baseline: the core scaffold itself contributes negligible kinase binding, meaning that potency gains in elaborated analogs can be confidently attributed to substituents introduced at C4 (via the bromine handle) and at the C3 amine. This is in contrast to more ligand-efficient privileged scaffolds where the unsubstituted core already shows sub-micromolar activity, complicating SAR deconvolution.

PDK1 Baseline Activity
Class-level
Parent isoquinolin-3-amine IC₅₀ vs. PDK1: 376 μM. The unsubstituted core shows negligible kinase binding.
A clean SAR baseline; potency in elaborated analogs can be attributed to introduced substituents.
BindingDB entry BDBM50091818; scintillation proximity assay.
Kinase inhibition PDK1 Scaffold hopping

4-Bromoisoquinolin-3-amine Application Scenarios


Kinase Inhibitor Library Synthesis via C4 Diversification

The C4 bromine atom of 4-bromoisoquinolin-3-amine serves as the anchor point for Suzuki–Miyaura and Sonogashira cross-coupling reactions, enabling the parallel synthesis of 4-aryl-, 4-heteroaryl-, and 4-alkynyl-isoquinolin-3-amine libraries [1]. The weak intrinsic kinase inhibition of the parent scaffold (PDK1 IC₅₀ = 376 μM) [2] ensures that any sub-micromolar hits emerging from screening originate from the introduced substituents, not from the core, thereby simplifying scaffold attribution in hit triage. This scenario is directly supported by the demonstrated Suzuki coupling of 1-bromoisoquinolin-3-amines to yield fluorescent heterocyclic products [1].

Cryptolepine Analog Synthesis for Antimalarial and Antitumor Screening

The domino condensation–Heck cyclization of 4-bromoisoquinolin-3-amine with acetaldehyde generates the 4-methyl-4H-pyrrolo[2,3-c]isoquinoline scaffold, a D-ring stripped unnatural isomer of the antimalarial alkaloid cryptolepine [3]. This tricyclic product is constitutionally distinct from the quinoline-derived analog (5-methyl-5H-pyrrolo[2,3-c]quinoline), offering a unique chemotype for biological screening. Procurement of the isoquinoline building block is essential for accessing this specific structural isomer; the quinoline analog yields a different scaffold with potentially divergent bioactivity.

Fluorescent Probe Development via Sequential C4 and C3 Functionalization

The orthogonal reactivity of the C4 bromine (cross-coupling) and C3 amine (amidation, Buchwald–Hartwig amination) enables the construction of push–pull fluorophores based on the isoquinoline core [1][4]. Fluorescent indazolo[3,2-a]isoquinolin-6-amines have been synthesized via a two-step sequence of Suzuki coupling at C4 followed by Cadogan cyclization [1]. The bromine handle is indispensable for this application; the chloro analog and the unsubstituted parent cannot participate in this diversification sequence with comparable efficiency.

Skeletal Rearrangement Chemistry: Access to 1-Cyanoisoindole Derivatives

Treatment of 4-bromoisoquinolin-3-amine with potassium amide in liquid ammonia induces a regiochemically specific ring contraction to 1-cyanoisoindole, a transformation not accessible from the 4-amino-3-bromo regioisomer (which ring-opens instead) or from 1,4-substituted congeners (which are unreactive) [5]. This unique reactivity profile makes the target compound the sole viable entry point for synthesizing 1-cyanoisoindoles via this skeletal rearrangement pathway, a niche but mechanistically informative transformation in heterocyclic chemistry.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
C4 Br cross-coupling handle; orthogonal C3 amine reactivity
Suzuki and Sonogashira coupling efficiency; scaffold-decoration SAR attribution
Cryptolepine Analog Screening
Domino condensation–Heck cyclization to pyrroloisoquinoline scaffold
Chemotype verification vs. quinoline-derived analogs; antimalarial/antitumor assay context
Fluorescent Probe Development
Sequential C4 and C3 functionalization for push–pull fluorophores
Cadogan cyclization efficiency; photophysical property characterization
Skeletal Rearrangement Studies
Regiospecific ring contraction to 1-cyanoisoindole under basic conditions
Mechanistic pathway confirmation; product identity validation

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